molecular formula C42H61N11O10 B115088 Sfflrnp CAS No. 140436-66-4

Sfflrnp

Cat. No.: B115088
CAS No.: 140436-66-4
M. Wt: 880 g/mol
InChI Key: HQIHHNMDIDWQTA-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sfflrnp is a peptide compound composed of seven amino acids: serine, phenylalanine, phenylalanine, leucine, arginine, asparagine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, leucine, arginine, asparagine, and proline).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sfflrnp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC (diisopropylcarbodiimide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptide analogs with modified amino acid sequences.

Scientific Research Applications

Sfflrnp has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The peptide can be used in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely depending on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: This peptide has a similar structure but includes tyrosine instead of serine.

    L-Alanyl-L-phenylalanyl-L-prolyl-2-naphthylamide: This peptide has a different sequence but shares some structural similarities.

Uniqueness

Sfflrnp is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

CAS No.

140436-66-4

Molecular Formula

C42H61N11O10

Molecular Weight

880 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

HQIHHNMDIDWQTA-MRNVWEPHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

140436-66-4

sequence

SFFLRNP

Synonyms

Ser-Phe-Phe-Leu-Arg-Asn-Pro
seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
SFFLRNP

Origin of Product

United States

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